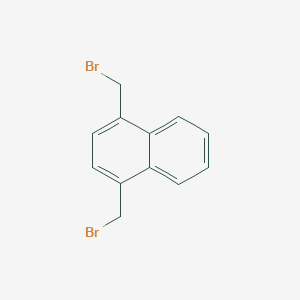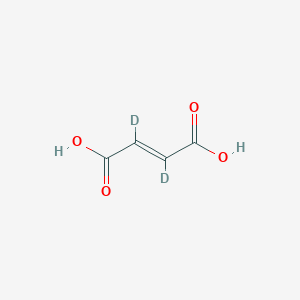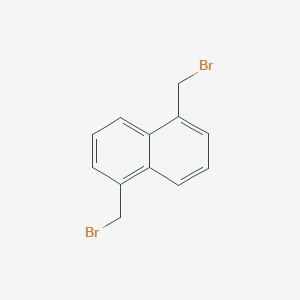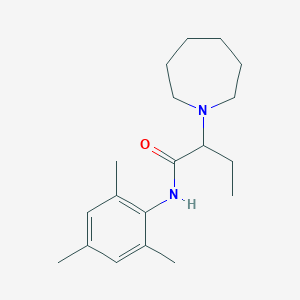
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMA-2 and is a member of the phenethylamine family of compounds. TMA-2 has been studied extensively for its potential use in scientific research, and
Mechanism Of Action
The exact mechanism of action of TMA-2 is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, among other functions.
Biochemical And Physiological Effects
The biochemical and physiological effects of TMA-2 are similar to those of other phenethylamine compounds. It has been shown to have psychoactive effects, such as altered mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Advantages And Limitations For Lab Experiments
One advantage of using TMA-2 in lab experiments is its potential to provide insights into the mechanisms of action of other phenethylamine compounds. However, one limitation is its psychoactive effects, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of TMA-2. One area of interest is its potential use in the treatment of various medical conditions, such as depression and anxiety. Another area of interest is its potential use in the development of new psychoactive compounds. Additionally, further research is needed to fully understand the mechanisms of action of TMA-2 and other phenethylamine compounds.
Synthesis Methods
The synthesis of TMA-2 involves the reaction of alpha-ethylphenethylamine with 2,4,6-trimethylbenzaldehyde, followed by reduction with sodium borohydride. The resulting product is then acetylated to obtain 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-.
Scientific Research Applications
TMA-2 has been studied extensively for its potential use in scientific research. It has been shown to have psychoactive effects, similar to those of other phenethylamine compounds, and has been used in studies to investigate the effects of these compounds on the brain. TMA-2 has also been studied for its potential use in the treatment of various medical conditions, such as depression and anxiety.
properties
CAS RN |
118564-56-0 |
|---|---|
Product Name |
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- |
Molecular Formula |
C19H30N2O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22) |
InChI Key |
PIRAZAGTGLMJDK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
solubility |
41 [ug/mL] |
synonyms |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



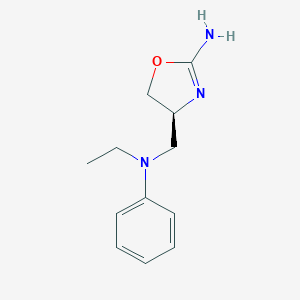
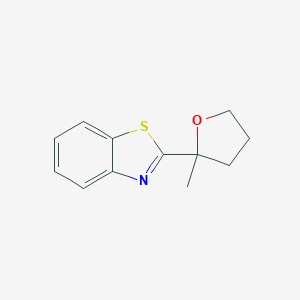
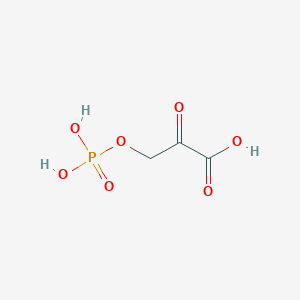
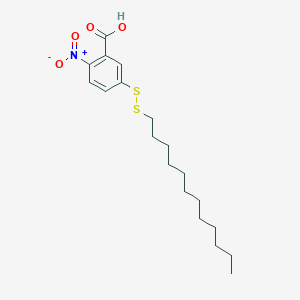
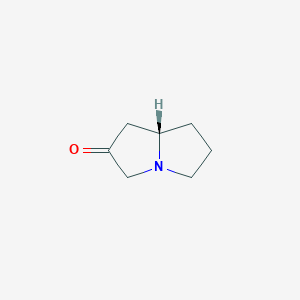
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
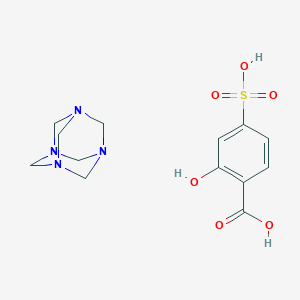
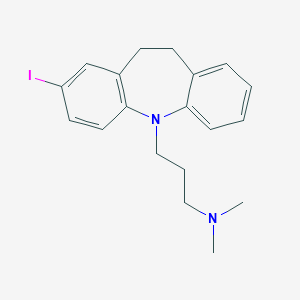
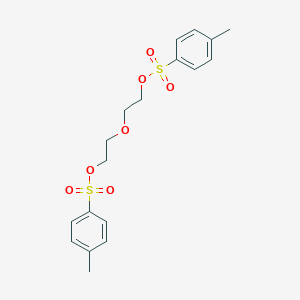
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

